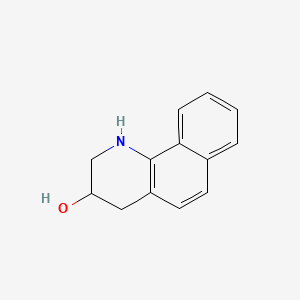

1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol

Beschreibung

The exact mass of the compound 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13233. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydrobenzo[h]quinolin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c15-11-7-10-6-5-9-3-1-2-4-12(9)13(10)14-8-11/h1-6,11,14-15H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJMQLMWPMZUQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=C1C=CC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401252939 |

Source

|

| Record name | 3-Hydroxy-1,2,3,4-tetrahydrobenzo[h]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401252939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5423-67-6 |

Source

|

| Record name | 3-Hydroxy-1,2,3,4-tetrahydrobenzo[h]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5423-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005423676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5423-67-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-1,2,3,4-tetrahydrobenzo[h]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401252939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydrobenzo[h]quinolin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol (CAS 5423-67-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol is a heterocyclic organic compound with a tetracyclic structure. It belongs to the tetrahydroquinoline class of molecules, which are known for their presence in various biologically active compounds and are of significant interest in medicinal chemistry and drug discovery. This document provides a comprehensive overview of the known physicochemical properties, spectral data, and potential biological activities of 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol, serving as a technical resource for professionals in the field. This compound is primarily utilized as a key intermediate in the synthesis of more complex bioactive molecules.[1]

Physicochemical Properties

The fundamental physicochemical properties of 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol are summarized in the table below. It is typically a white to off-white solid.[2] There are some discrepancies in the reported melting point values, with the range of 148-150 °C being more commonly cited by chemical suppliers.[3] It is soluble in dimethyl sulfoxide (DMSO) and other organic solvents such as chloroform and ethanol.[3][4]

| Property | Value | Source(s) |

| CAS Number | 5423-67-6 | [1] |

| Molecular Formula | C₁₃H₁₃NO | [1] |

| Molecular Weight | 199.25 g/mol | [5] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 148-150 °C | [3] |

| Boiling Point (Predicted) | 424.3 °C at 760 mmHg | [3] |

| Solubility | Soluble in DMSO, Chloroform, Ethanol | [3][4] |

Spectroscopic Data

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data is available from the NIST Mass Spectrometry Data Center. The mass spectrum shows a molecular ion peak ([M]⁺) at an m/z of 199, which corresponds to the molecular weight of the compound. Other significant fragment ions are observed at m/z 180 and 154.[1]

A proposed fragmentation pathway is illustrated below. The initial fragmentation likely involves the loss of a hydroxyl radical (•OH) or a water molecule (H₂O), followed by further fragmentation of the tetracyclic ring system.

Caption: Proposed Mass Spectrometry Fragmentation Pathway

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

While specific, detailed 1H and 13C NMR spectra with peak assignments for 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol are not widely published, some suppliers indicate that the provided spectra conform to the expected structure.[2] For related tetrahydroquinoline structures, the proton NMR spectra typically show characteristic signals for the aliphatic protons in the tetrahydroquinoline ring and the aromatic protons of the fused benzene and naphthalene rings.[6] Similarly, the IR spectrum is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H and C=C bonds of the aromatic system.[6]

Synthesis

A plausible synthetic workflow for a related tetrahydrobenzo[h]quinoline derivative is depicted below. This illustrates a general strategy that could potentially be adapted for the synthesis of the target molecule.

Caption: General Synthetic Workflow for Tetrahydrobenzo[h]quinolines

Biological Activity and Potential Applications

1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol is primarily regarded as a building block for the synthesis of more complex, biologically active molecules.[3] While there is a lack of specific biological data for this exact compound, the broader class of tetrahydrobenzo[h]quinolines has been investigated for various therapeutic applications.

Studies on structurally related arylated benzo[h]quinolines have demonstrated potential anti-cancer activity. The proposed mechanism for some of these derivatives involves the induction of oxidative stress-mediated DNA damage in cancer cells. This can lead to the activation of DNA damage signaling pathways and ultimately, apoptosis of the cancer cells.

The general signaling pathway for DNA damage-induced apoptosis is outlined below. It is important to note that the involvement of 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol in this pathway has not been experimentally confirmed and this serves as a hypothetical model based on related compounds.

Caption: DNA Damage-Induced Apoptosis Pathway

Additionally, other tetrahydroquinoline derivatives have been explored for their potential as inhibitors of enzymes such as α-amylase and α-glucosidase, suggesting possible applications in the management of diabetes.[7]

Conclusion

1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol is a valuable chemical intermediate with a foundation in the well-established biological relevance of the tetrahydroquinoline scaffold. While specific experimental data on its biological activity and detailed reaction protocols are limited in publicly accessible sources, the available physicochemical and spectroscopic information confirms its identity. Further research into the synthesis of novel derivatives from this compound and the exploration of their biological activities, particularly in the areas of oncology and metabolic diseases, could be promising avenues for future drug discovery efforts. The conflicting data on its melting point highlights the need for careful experimental verification of its physical properties.

References

- 1. 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol | C13H13NO | CID 95477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. chemscene.com [chemscene.com]

- 5. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of the heterocyclic compound 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Identity and Physical Properties

This compound is a complex organic molecule with a tetracyclic structure. It is a derivative of benzo(h)quinoline, characterized by the saturation of one of the heterocyclic rings and the presence of a hydroxyl group.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃NO | [1][2] |

| Molecular Weight | 199.25 g/mol | [1][2] |

| CAS Number | 5423-67-6 | [1][2] |

| Appearance | White to off-white or gray solid | [3][4][5] |

| Melting Point | 148-150 °C | [4] |

| Boiling Point (Predicted) | 424.3 ± 34.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.219 ± 0.06 g/cm³ | [3] |

| Solubility | Soluble in chloroform, ethanol, and ether. | [3] |

| pKa (Predicted) | 14.33 ± 0.20 |

Synthesis

Proposed Experimental Protocol: Catalytic Hydrogenation of Benzo(h)quinolin-3-ol

This procedure outlines a two-step process starting from benzo(h)quinoline, which is first oxidized to benzo(h)quinolin-3-ol, followed by catalytic hydrogenation.

Step 1: Synthesis of Benzo(h)quinolin-3-ol (Not detailed in search results, assumed as starting material for the key step)

Step 2: Catalytic Hydrogenation to this compound

-

Materials:

-

Benzo(h)quinolin-3-ol

-

Ethanol (or a similar suitable solvent)

-

Palladium on carbon (Pd/C, 10%) or other suitable catalyst (e.g., Platinum(IV) oxide)

-

Hydrogen gas (H₂)

-

High-pressure autoclave or a similar hydrogenation apparatus

-

-

Procedure:

-

In a high-pressure autoclave, dissolve a known quantity of benzo(h)quinolin-3-ol in a suitable solvent such as ethanol.

-

Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).

-

Seal the autoclave and purge the system with an inert gas, such as nitrogen or argon, to remove any air.

-

Pressurize the autoclave with hydrogen gas to a desired pressure (e.g., 50-100 psi).

-

Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) with continuous stirring.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

-

Spectroscopic Properties

Detailed experimental spectral data for this compound are not widely available in the public domain. However, commercial suppliers confirm that the spectra of their products are consistent with the expected structure.[4][5] Based on the molecular structure, the following characteristic signals can be anticipated:

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Characteristic Signals |

| ¹H NMR | - Aromatic protons in the benzo-fused ring system.- Signals for the aliphatic protons of the tetrahydroquinoline ring, likely showing complex splitting patterns due to their diastereotopic nature.- A signal for the hydroxyl proton, which may be broad and its chemical shift dependent on solvent and concentration.- A signal for the N-H proton of the tetrahydroquinoline ring. |

| ¹³C NMR | - Multiple signals in the aromatic region corresponding to the carbon atoms of the benzo-fused rings.- Aliphatic signals for the carbon atoms of the tetrahydroquinoline ring, including a signal for the carbon bearing the hydroxyl group. |

| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration.- N-H stretching vibration in the region of 3300-3500 cm⁻¹.- C-H stretching vibrations for aromatic and aliphatic protons (above and below 3000 cm⁻¹, respectively).- C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.- C-N and C-O stretching vibrations in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (199.25 g/mol ).[1] |

Biological Activity and Potential Signaling Pathways

This compound is recognized for its potential in pharmaceutical research, with broad indications of anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial activities.[3] While specific studies on this exact compound are limited, research on structurally related tetrahydroquinoline and benzoquinoline derivatives provides insights into its potential mechanisms of action, particularly in cancer.

Anticancer Activity and Apoptosis Induction

Studies on related tetrahydrobenzo[h]quinoline derivatives have demonstrated their ability to inhibit the proliferation of cancer cells and induce apoptosis.[6][7] The proposed mechanism involves the activation of the intrinsic apoptotic pathway.[6]

This pathway is characterized by a change in the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2 leads to an increased Bax/Bcl-2 ratio.[6] This shift in balance promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and subsequently the executioner caspase-3, leading to programmed cell death.[6]

Involvement of NF-κB and Akt/mTOR Signaling Pathways

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and survival, and its dysregulation is often implicated in cancer.[8][9] Several tetrahydroquinoline derivatives have been identified as potent inhibitors of the NF-κB signaling pathway.[8] Inhibition of this pathway can suppress the transcription of genes involved in cell survival and proliferation, thereby contributing to the anticancer effects of these compounds.

Furthermore, the PI3K/Akt/mTOR pathway is another crucial signaling cascade that promotes cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy. Some quinoline derivatives have been shown to induce autophagic and apoptotic cell death by inhibiting the Akt/mTOR signaling pathway.[10]

Conclusion

This compound is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. While further research is needed to fully elucidate its properties and mechanisms of action, this guide provides a solid foundation of its known physical and chemical characteristics, a plausible synthetic route, and an overview of its potential therapeutic applications based on studies of structurally related compounds. The information presented here should aid researchers in designing future studies to explore the full potential of this promising molecule.

References

- 1. This compound | C13H13NO | CID 95477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. 1,2,3,4-tetrahydrobenzo[h]quinolin-3-ol [myskinrecipes.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flavonoids Targeting the mTOR Signaling Cascades in Cancer: A Potential Crosstalk in Anti-Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to a C13H13NO Tetrahydrobenzoquinoline Derivative: Synthesis, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a specific tetrahydrobenzoquinoline derivative with the molecular formula C13H13NO. The focus is on its chemical identity, synthetic methodologies, and reported biological activities, presented in a manner accessible to researchers and professionals in the field of drug development.

IUPAC Name and Chemical Properties

The tetrahydrobenzoquinoline derivative with the molecular formula C13H13NO is identified by the IUPAC name 1,2,3,4-tetrahydrobenzo[h]quinolin-3-ol .[1] Key chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C13H13NO | PubChem[1] |

| Molecular Weight | 199.25 g/mol | PubChem[1] |

| CAS Number | 5423-67-6 | PubChem[1] |

| Appearance | White crystalline solid | ChemBK[2] |

| Melting Point | 148-150 °C | ChemBK[2] |

| Boiling Point (Predicted) | 424.3±34.0 °C | ChemBK[2] |

| Solubility | Soluble in chloroform, ethanol, and ether | ChemBK[2] |

Synthesis of Tetrahydrobenzoquinoline Derivatives

While a specific, detailed protocol for the synthesis of 1,2,3,4-tetrahydrobenzo[h]quinolin-3-ol via hydrogenation reduction has been mentioned, a more thoroughly documented and versatile method for a related class of these derivatives involves a one-pot multicomponent reaction.[2][3] This approach allows for the generation of a library of diversely substituted arylated tetrahydrobenzo[h]quinoline-3-carbonitriles.

Experimental Protocol: General Procedure for the Synthesis of Arylated Tetrahydrobenzo[h]quinoline-3-carbonitrile Derivatives [3]

-

Reactants: In a 100 ml round-bottomed flask, combine 6-methoxy-3,4-dihydronaphthalen-1(2H)-one (1 mmol), ethyl cyanoacetate (1.1 mmol), an appropriate aromatic aldehyde (1 mmol), and ammonium acetate (1 mmol).

-

Solvent: Add n-butanol (20 ml) to the flask.

-

Reaction: The reaction mixture is refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mixture of dichloromethane and methanol as the mobile phase.

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The resulting solid product is filtered, washed with a cold solvent (e.g., ethanol), and dried to afford the purified arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivative.

-

Characterization: The structure of the synthesized compounds can be confirmed using spectroscopic techniques such as EI-MS, HREI-MS, ¹H NMR, and ¹³C NMR.

Biological Activities and Quantitative Data

Tetrahydrobenzoquinoline derivatives exhibit a wide range of pharmacological and biological activities, including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties.[2] A study on a series of arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives demonstrated their potential as antidiabetic agents through the inhibition of α-amylase and α-glucosidase enzymes.[3]

Table of In Vitro α-Amylase and α-Glucosidase Inhibitory Activity [3]

| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |

| 2 | 15.14 ± 0.15 | 9.23 ± 0.11 |

| 3 | 12.33 ± 0.12 | 7.65 ± 0.09 |

| 4 | 9.87 ± 0.10 | 5.12 ± 0.07 |

| 5 | 6.21 ± 0.08 | 3.45 ± 0.05 |

| 12 | 10.56 ± 0.11 | 6.88 ± 0.08 |

| 13 | 8.43 ± 0.09 | 4.21 ± 0.06 |

| 19 | 3.42 ± 0.05 | 0.65 ± 0.02 |

| 32 | 13.78 ± 0.14 | 8.14 ± 0.10 |

| 33 | 11.91 ± 0.13 | 7.01 ± 0.09 |

| 34 | 7.54 ± 0.09 | 3.98 ± 0.06 |

| Acarbose (Standard) | 14.35 ± 0.13 | Not Reported |

Note: The compound numbers are as reported in the cited literature.

Additionally, other studies on various tetrahydroquinoline derivatives have shown significant anti-inflammatory, analgesic, and antioxidant activities.[4][5]

Visualizations

Diagram of the One-Pot Synthesis of Arylated Tetrahydrobenzo[h]quinoline-3-carbonitrile Derivatives

The following diagram illustrates the workflow for the one-pot multicomponent synthesis of arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives.

Caption: A flowchart illustrating the key steps in the one-pot synthesis of tetrahydrobenzoquinoline derivatives.

This guide provides a foundational understanding of the C13H13NO tetrahydrobenzoquinoline derivative, 1,2,3,4-tetrahydrobenzo[h]quinolin-3-ol, and related compounds. The presented synthetic protocol and biological activity data for analogous structures offer valuable insights for researchers engaged in the design and development of novel therapeutic agents based on the tetrahydrobenzoquinoline scaffold.

References

- 1. 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol | C13H13NO | CID 95477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Potential of Tetrahydrofurano/Pyrano Quinoline and Benzo[b]furoindolyl Derivatives in Acute Inflammation, Pain and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Molecular structure and weight of 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol

This technical guide provides a comprehensive overview of the molecular structure, weight, and available technical data for 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document summarizes key chemical properties and outlines a general synthetic approach based on available scientific literature.

Molecular Structure and Properties

This compound is a complex organic molecule built upon a quinoline scaffold. Its structure is characterized by a benzo-fused, partially saturated heterocyclic system containing a hydroxyl group. The established molecular formula is C₁₃H₁₃NO.[1][2][3][4] The molecular weight is consistently reported as approximately 199.25 g/mol .[1][2][3][4]

Below is a table summarizing the key physicochemical properties of this compound. It is important to note that there are conflicting reports in the literature regarding its melting point, which may be attributable to variations in purity or experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃NO | [1][2][3][4] |

| Molecular Weight | 199.25 g/mol | [1][3][4] |

| CAS Number | 5423-67-6 | [1][2][3][4] |

| Appearance | White to off-white or gray solid | [5] |

| Melting Point | 148-150 °C or 216-219 °C | [1][6] |

| IUPAC Name | 1,2,3,4-tetrahydrobenzo[h]quinolin-3-ol |

Synthesis and Characterization

Characterization of this compound typically involves standard analytical techniques. A certificate of analysis from a commercial supplier indicates that the ¹H NMR spectrum is consistent with the expected structure; however, the detailed spectral data has not been publicly disseminated.[5]

Experimental Protocols

Given the absence of a specific published synthesis for this compound, a generalized experimental workflow for the synthesis of related tetrahydroquinoline derivatives is presented below. This serves as a representative methodology for researchers aiming to prepare this or analogous compounds.

General Synthetic Workflow for Tetrahydroquinolines

The synthesis of tetrahydroquinolines can often be achieved through a domino reaction involving the reduction of a nitro group, followed by a reductive amination/cyclization cascade.[8]

Caption: A generalized workflow for the synthesis of tetrahydroquinolines.

Biological Significance and Applications

There is no direct evidence of this compound being involved in specific biological signaling pathways. Its primary significance in the scientific literature is as a chemical intermediate or building block for the synthesis of more complex molecules with potential therapeutic applications.[1][9] The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[8] Derivatives of benzo[h]quinolines have been investigated for their potential as DNA-intercalating antitumor agents.[1]

Role as a Synthetic Intermediate

The logical relationship of this compound as a precursor in drug discovery is illustrated below.

Caption: The utility of the target compound in a drug discovery workflow.

References

- 1. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The synthesis of benzo[h]quinolines as topoisomerase inhibitors - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. scbt.com [scbt.com]

- 4. 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol - MedChem Express [bioscience.co.uk]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 1,2,3,4-tetrahydrobenzo[h]quinolin-3-ol [myskinrecipes.com]

- 7. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety and Hazards of 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and hazard information for the heterocyclic compound 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol. Due to the limited specific toxicological data for this exact molecule, this guide also furnishes detailed experimental protocols for key toxicological assays, enabling researchers to conduct further safety assessments.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 5423-67-6 | PubChem[1] |

| Molecular Formula | C₁₃H₁₃NO | PubChem[1] |

| Molecular Weight | 199.25 g/mol | PubChem[1] |

| Appearance | White or light yellow powder/solid | AK Scientific, Inc.[2], ChemBK[3] |

| Melting Point | 148-150 °C | Sigma-Aldrich[4] |

| Boiling Point | 424.3 °C at 760 mmHg (Predicted) | Sigma-Aldrich[4] |

| Solubility | Soluble in chloroform, ethanol, and ether. | ChemBK[3] |

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The aggregated information from multiple suppliers indicates the following hazards.[1]

| Hazard Class | Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |

GHS Pictogram:

Precautionary Statements: A comprehensive list of precautionary statements can be found in the PubChem database.[1] Key statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][5]

Toxicological Data

A study on the acute oral toxicity of a related compound, 4-phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one, in rats determined the LD50 to be higher than 2000 mg/kg, suggesting low acute oral toxicity for this structural class. Furthermore, studies on derivatives of the parent aromatic compound, benzo(h)quinoline, have shown that while some metabolites can be mutagenic, the parent compounds and their dihydrodiol derivatives were not found to be tumorigenic in newborn mice.

Given the absence of specific data, experimental determination of the toxicological profile is essential. The following sections provide detailed, standardized protocols for key toxicological endpoints.

Experimental Protocols

Acute Oral Toxicity Assessment (OECD Guideline 425)

This protocol outlines the Up-and-Down Procedure for determining the LD50 value.

Caption: Workflow for OECD 425 Acute Oral Toxicity Test.

Methodology:

-

Animal Selection: Healthy, young adult rodents (preferably females) are used.

-

Housing and Fasting: Animals are caged individually and fasted (food, but not water) overnight before dosing.

-

Dose Preparation: The test substance is typically administered orally via gavage in a suitable vehicle.

-

Dosing Procedure: A single animal is dosed. The outcome (survival or death) determines the dose for the next animal (increased for survival, decreased for death).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the compound reduces the viability of cultured cells by 50% (IC50).

Caption: Workflow for the MTT Cytotoxicity Assay.

Methodology:

-

Cell Culture: Plate cells in a 96-well microplate at a suitable density and allow them to adhere overnight.

-

Compound Exposure: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubation: Incubate the plate to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution using a microplate reader. The absorbance is proportional to the number of viable cells.

Bacterial Reverse Mutation Test (Ames Test)

This assay assesses the mutagenic potential of the compound.

Caption: Workflow for the Ames Mutagenicity Test.

Methodology:

-

Bacterial Strains: Use histidine-dependent strains of Salmonella typhimurium (or tryptophan-dependent E. coli).

-

Metabolic Activation: The test is performed with and without a mammalian liver extract (S9 fraction) to account for metabolic activation of the test substance into a mutagen.

-

Exposure: The bacterial strains are exposed to various concentrations of the test compound.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.

-

Incubation: Plates are incubated for 48-72 hours.

-

Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid) compared to the negative control.

Handling and Safety Precautions

Based on the GHS classification, the following precautions should be taken when handling this compound:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Conclusion

This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation, and its potential harm if swallowed. While specific toxicological studies on this compound are limited, this guide provides the foundational safety information and detailed experimental protocols necessary for researchers to conduct a thorough risk assessment. Adherence to appropriate safety protocols and further experimental evaluation are crucial for the safe handling and use of this compound in research and development.

References

The Multifaceted Biological Activities of Tetrahydroquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds of significant medicinal interest.[1][2] Its unique structural features allow for diverse substitutions, leading to a wide array of pharmacological activities. This technical guide provides an in-depth overview of the prominent biological activities of tetrahydroquinoline derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The content is tailored for researchers, scientists, and drug development professionals, with a strong emphasis on quantitative data, detailed experimental methodologies, and the elucidation of underlying signaling pathways.

Anticancer Activity

Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines.[3][4][5] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways involved in cancer cell proliferation and survival.[6][7][8]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various tetrahydroquinoline derivatives is summarized in the tables below, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Table 1: Anticancer Activity of Tetrahydroquinolinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4a | HCT-116 (Colon) | ~13 | [3] |

| A549 (Lung) | 11.33 ± 0.67 | [3] | |

| 5 | HCT-116 (Colon) | ~13 | [3] |

| 6 | HCT-116 (Colon) | ~13 | [3] |

| A549 (Lung) | 40.18 ± 0.94 | [3] | |

| 18c | HCT-116 (Colon) | 18.93 ± 1.26 | [4] |

| A549 (Lung) | 23.83 ± 4.02 | [4] | |

| 19b | HCT-116 (Colon) | 13.49 ± 0.20 | [4] |

| A549 (Lung) | 15.69 ± 2.56 | [4] | |

| 19c | HCT-116 (Colon) | 12.96 ± 2.68 | [4] |

| A549 (Lung) | 28.44 ± 0.56 | [4] | |

| 20a | HCT-116 (Colon) | 13.11 ± 1.55 | [4] |

| A549 (Lung) | 21.79 ± 0.22 | [4] | |

| 20d | HCT-116 (Colon) | 12.04 ± 0.57 | [4] |

| A549 (Lung) | 12.55 ± 0.54 | [4] |

Table 2: Anticancer Activity of Tetrahydrobenzo(g)imidazo[α-1,2]quinolone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5c | U-87MG (Glioblastoma) | 11.91 | [6] |

Table 3: Anticancer Activity of Morpholine-Substituted Tetrahydroquinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 10d | A549 (Lung) | 0.062 ± 0.01 | [1] |

| MCF-7 (Breast) | 0.58 ± 0.11 | [1] | |

| MDA-MB-231 (Breast) | 1.003 ± 0.008 | [1] | |

| 10e | A549 (Lung) | 0.033 ± 0.003 | [1] |

| 10h | MCF-7 (Breast) | 0.087 ± 0.007 | [1] |

Table 4: Anticancer Activity of 2-((3,4-dihydroquinolin-1(2H)-yl)(aryl)methyl)phenol Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4ag | SNB19 (Glioblastoma) | 38.3 | [8][9] |

| LN229 (Glioblastoma) | 40.6 | [8][9] |

Experimental Protocols: Anticancer Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinoline derivatives and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay is used to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains necrotic or late apoptotic cells.

Protocol:

-

Cell Treatment: Treat cells with the tetrahydroquinoline derivative at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

Cell cycle distribution is analyzed by flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide.

Protocol:

-

Cell Treatment: Treat cells with the tetrahydroquinoline derivative for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways in Anticancer Activity

The anticancer effects of tetrahydroquinoline derivatives are often mediated by their interaction with key cellular signaling pathways that regulate cell growth, proliferation, and survival.

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in cancer. Several studies have shown that tetrahydroquinoline derivatives can inhibit this pathway, leading to decreased cancer cell proliferation and survival.[10][11][12] Morpholine-substituted tetrahydroquinolines, in particular, have been designed as potent mTOR inhibitors.[1]

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory point of some tetrahydroquinoline derivatives.

Antimicrobial Activity

Tetrahydroquinoline derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.[13][14]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 5: Antibacterial Activity of Tetrahydroquinoline Derivatives (MIC in µg/mL)

| Compound | Staphylococcus aureus | Bacillus cereus | Escherichia coli | Pseudomonas aeruginosa | Reference |

| 2 | 50 | 50 | >50 | >50 | [14] |

| 6 | 25 | 25 | 50 | 50 | [14] |

| QQ2 | 2.44 (MIC50) / 9.76 (MIC90) | - | - | - | [15] |

| QQ6 | 2.44 (MIC50) / 9.76 (MIC90) | - | - | - | [15] |

Table 6: Antifungal Activity of Tetrahydroquinoline Derivatives (MIC in µg/mL)

| Compound | Candida albicans | Aspergillus flavus | Aspergillus niger | Fusarium oxysporum | Reference |

| 6 | >50 | >50 | >50 | >50 | [14] |

| 3b-e | 50-100 | - | - | - | [16] |

| 5b | 50-100 | - | - | - | [16] |

| 6g | - | - | - | - | [2] |

Experimental Protocol: Agar Disk Diffusion Method

This method is used to test the susceptibility of bacteria to antibiotics.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the inoculum.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the tetrahydroquinoline derivative onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.

Anti-inflammatory Activity

Certain tetrahydroquinoline derivatives have shown potent anti-inflammatory effects in various in vivo models.[17] Their mechanism of action often involves the modulation of inflammatory signaling pathways.

Quantitative Anti-inflammatory Activity Data

Table 7: In Vivo Anti-inflammatory Activity of Tetrahydroquinoline Derivatives

| Compound | Model | Dose | Inhibition (%) | Reference |

| WY-28342 | Rat Carrageenan Paw Edema | - | Optimal Activity | [17] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for screening anti-inflammatory drugs.

Protocol:

-

Animal Grouping: Divide rats into groups (control, standard drug, and test compound groups).

-

Compound Administration: Administer the tetrahydroquinoline derivative or standard drug (e.g., indomethacin) orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of some compounds are attributed to the downregulation of the MAPK and NF-κB signaling pathways, which are key regulators of the inflammatory response.[18][19][20]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journal.waocp.org [journal.waocp.org]

- 7. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells [pubmed.ncbi.nlm.nih.gov]

- 10. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Modulation of NF-κB and MAPK signalling pathways by hydrolysable tannin fraction from Terminalia chebula fruits contributes to its anti-inflammatory action in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Involvement of Antioxidant Defenses and NF-κB/ERK Signaling in Anti-Inflammatory Effects of Pterostilbene, a Natural Analogue of Resveratrol | MDPI [mdpi.com]

The Neuroprotective Potential of Tetrahydroquinoline Compounds: A Technical Guide for Drug Discovery Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing global health challenge. The pathological hallmark of these disorders is the progressive loss of neuronal structure and function. Current therapeutic strategies are largely symptomatic, highlighting the urgent need for novel neuroprotective agents that can slow or halt the underlying disease processes. Tetrahydroquinoline (THQ) and its isomeric counterpart, tetrahydroisoquinoline (THIQ), have emerged as promising scaffolds in the development of such therapies. Possessing a range of biological activities, including antioxidant, anti-inflammatory, and modulatory effects on key signaling pathways, these heterocyclic compounds offer a multifaceted approach to combating neurodegeneration. This technical guide provides an in-depth overview of the neuroprotective effects of tetrahydroquinoline compounds, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms to inform and guide future drug discovery and development efforts.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of various tetrahydroquinoline and tetrahydroisoquinoline derivatives has been quantified in numerous preclinical studies. The following tables summarize key quantitative data from in vitro and in vivo models, providing a comparative overview of their potency and mechanisms of action.

Table 1: Antioxidant and Anti-inflammatory Activity of Tetrahydroquinoline Derivatives

| Compound | Assay | Model | Result | Reference |

| 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) | Grip Strength Test | Rotenone-induced Parkinson's Disease in rats | Significant improvement in motor-coordination scores | [1] |

| HTHQ | Walking Beam Test | Rotenone-induced Parkinson's Disease in rats | Significant increase in points scored | [1] |

| HTHQ | Open Field Test | Rotenone-induced Parkinson's Disease in rats | Significant increase in points scored | [1] |

| N-allyl/propargyl-THQs with methyl substituent | ABTS Assay | In vitro | SC50 < 10 µg/mL | [2] |

| N-allyl-THQ with methyl substituent | Butyrylcholinesterase (BChE) Inhibition | In vitro | High efficiency | [3] |

| N-propargyl-THQ with methyl substituent | Acetylcholinesterase (AChE) Inhibition | In vitro | High efficiency | [3] |

| Jatrorrhizine | Monoamine Oxidase-A (MAO-A) Inhibition | In vitro | IC50 = 57.73 ± 5.26 μM | [4] |

| THICAPA | Cell Viability (Aβ42-induced toxicity) | PC12 cells | >92% cell viability at 100 μM | [4] |

| Quinolylnitrone (QN6) | Neuronal Metabolic Activity | Oxygen-Glucose Deprivation in neuroblastoma cells | EC50 = 3.97 ± 0.78 μM | [5] |

| Quinolylnitrone (QN6) | Necrotic Cell Death | Oxygen-Glucose Deprivation in neuroblastoma cells | EC50 = 3.79 ± 0.83 μM | [5] |

| Quinolylnitrone (QN6) | Apoptotic Cell Death | Oxygen-Glucose Deprivation in neuroblastoma cells | EC50 = 3.99 ± 0.21 μM | [5] |

| 4-trifluoromethyl substituted 2-((3,4-dihydroquinolin-1(2H)-yl)(aryl)methyl)phenol (4ag) | Cytotoxicity | SNB19 Glioblastoma cells | IC50 = 38.3 μM | [6] |

| 4-trifluoromethyl substituted 2-((3,4-dihydroquinolin-1(2H)-yl)(aryl)methyl)phenol (4ag) | Cytotoxicity | LN229 Glioblastoma cells | IC50 = 40.6 μM | [6] |

Table 2: Modulation of Signaling Pathways by Tetrahydroisoquinoline Derivatives

| Compound | Target | Effect | Model | Reference |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | NMDA Receptor | Uncompetitive antagonist, reduces excitotoxicity | Primary cultures of rat cerebellar granule cells | [7] |

| Dauricine (Dau) | Ca2+/Calmodulin (CaM) pathway | Mitigates cognitive decline | d-galactose/AlCl3-induced AD in mice | [4] |

| Tetrahydropiperine (THP) | PI3K/Akt/mTOR pathway | Activation, inhibition of autophagy | Ischemic stroke in rats |

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of tetrahydroquinoline compounds are mediated through their interaction with several critical intracellular signaling pathways. Understanding these pathways is crucial for the rational design of novel therapeutic agents.

NMDA Receptor Antagonism and Mitigation of Excitotoxicity

Glutamate-mediated excitotoxicity, primarily through the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a key pathological process in many neurodegenerative diseases.[8] This leads to excessive calcium influx, triggering a cascade of neurotoxic events.[8] Tetrahydroisoquinoline derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have been shown to act as uncompetitive NMDA receptor antagonists.[7] By blocking the ion channel of the receptor, they can prevent excessive calcium entry and mitigate downstream neurotoxic effects.[7][9]

Activation of the PI3K/Akt/mTOR Survival Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth while inhibiting apoptosis.[10][11] Several natural and synthetic compounds with neuroprotective properties have been shown to activate this pathway.[12][13] Some tetrahydroquinoline derivatives are believed to exert their pro-survival effects by modulating this pathway, thereby enhancing neuronal resilience against neurotoxic insults.

Upregulation of the Nrf2/Foxo1 Antioxidant Response

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. The transcription factors Nuclear factor erythroid 2-related factor 2 (Nrf2) and Forkhead box protein O1 (Foxo1) are master regulators of the cellular antioxidant response.[14][15] Activation of the Nrf2 pathway leads to the upregulation of a battery of antioxidant and detoxification genes, enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[16][17] Some tetrahydroquinoline compounds have been shown to activate the Nrf2/Foxo1 signaling axis, thereby bolstering the endogenous antioxidant defense system and protecting neurons from oxidative damage.[18]

Experimental Protocols

The following section provides detailed methodologies for key in vivo experiments cited in the study of tetrahydroquinoline compounds' neuroprotective effects.

Rotenone-Induced Parkinson's Disease Model in Rats

This model recapitulates key pathological features of Parkinson's disease, including dopaminergic neuron loss and motor deficits.

Materials:

-

Rotenone

-

Vehicle (e.g., sunflower oil, or a 1:1 mixture of Dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG))[21]

-

Syringes and needles for injection (intraperitoneal or subcutaneous) or stereotaxic infusion apparatus[19][21][22]

Procedure:

-

Animal Acclimatization: House rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.

-

Rotenone Preparation: Dissolve rotenone in the chosen vehicle to the desired concentration (e.g., 2.5 mg/kg body weight for intraperitoneal injection).[19][20]

-

Induction of Parkinsonism:

-

Systemic Administration: Administer rotenone (e.g., 2.5 mg/kg) via intraperitoneal or subcutaneous injection once daily for a specified period (e.g., 9-60 days).[19][20][23]

-

Stereotaxic Infusion: For a more localized model, stereotaxically infuse a small dose of rotenone (e.g., 3-12 µg in 1 µl DMSO) into the substantia nigra and/or ventral tegmental area.[22]

-

-

Behavioral Assessment: Monitor the rats for the development of Parkinsonian signs, such as stooped posture, postural instability, akinesia, bradykinesia, and muscular rigidity.[19][20] Conduct behavioral tests like the rotarod test, open field test, and grip strength test to quantify motor deficits.[1][23]

-

Tetrahydroquinoline Compound Administration: Administer the test tetrahydroquinoline compound at the desired dose and route (e.g., oral gavage, intraperitoneal injection) according to the experimental design (either as a prophylactic or therapeutic treatment).

Focal Cerebral Ischemia-Reperfusion Model in Rats

This model is widely used to study the pathophysiology of ischemic stroke and to evaluate the efficacy of neuroprotective agents.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)[24]

-

Surgical instruments

-

Nylon monofilament suture (e.g., 4-0) with a rounded tip

-

Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

-

Animal Preparation: Anesthetize the rat and secure it in a supine position. Maintain body temperature at 37°C throughout the surgery.

-

Surgical Procedure (Intraluminal Suture Method):

-

Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[24][25][26]

-

Ligate the ECA and the CCA distal to the bifurcation.[24]

-

Make a small incision in the CCA.

-

Introduce the nylon suture through the incision in the CCA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[25][26] A slight resistance indicates proper placement.

-

-

Ischemia: Maintain the occlusion for the desired duration of ischemia (e.g., 60-120 minutes).

-

Reperfusion: Gently withdraw the suture to allow for reperfusion of the ischemic territory.[24][25]

-

Tetrahydroquinoline Compound Administration: Administer the test compound at the desired time point (before, during, or after ischemia) and via the appropriate route.

-

Neurological Deficit Scoring: After recovery from anesthesia, assess neurological deficits at various time points using a standardized scoring system.

-

Infarct Volume Measurement: At the end of the experiment (e.g., 24 hours post-reperfusion), sacrifice the animal, remove the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (infarcted tissue appears white, while viable tissue stains red).[25] Calculate the infarct volume.

Conclusion and Future Directions

Tetrahydroquinoline and its derivatives represent a promising class of compounds with significant potential for the development of novel neuroprotective therapies. Their multifaceted mechanisms of action, including antioxidant, anti-inflammatory, and specific signaling pathway modulation, offer a comprehensive approach to addressing the complex pathology of neurodegenerative diseases. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this versatile scaffold.

Future research should focus on several key areas. Structure-activity relationship (SAR) studies are needed to optimize the potency and selectivity of these compounds for their respective biological targets. Further elucidation of their downstream signaling effects will provide a more complete understanding of their neuroprotective mechanisms. Additionally, comprehensive preclinical evaluation in a wider range of neurodegenerative disease models is essential to validate their therapeutic potential. Ultimately, the continued investigation of tetrahydroquinoline compounds holds great promise for the development of disease-modifying treatments for devastating neurological disorders.

References

- 1. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sciforum : Event management platform [sciforum.net]

- 4. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Methyl-1,2,3,4-tetrahydroisoquinoline and established uncompetitive NMDA receptor antagonists induce tolerance to excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 9. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 10. PI3K/Akt and mTOR/p70S6K pathways mediate neuroprotectin D1-induced retinal pigment epithelial cell survival during oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective mechanism of crocin via PI3K/Akt/mTOR signaling pathway after cerebral infarction: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genetic polymorphisms in Nrf2 and FoxO1: implications for antioxidant enzyme activity in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. WO2021214470A1 - Tetrahydroisoquinoline compounds as nrf2 activators - Google Patents [patents.google.com]

- 17. Activation of the NRF2 Signaling Pathway by Copper-Mediated Redox Cycling of Para- and Ortho-Hydroquinones [ouci.dntb.gov.ua]

- 18. Nuclear trapping of inactive FOXO1 by the Nrf2 activator diethyl maleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. thieme-connect.com [thieme-connect.com]

- 20. researchgate.net [researchgate.net]

- 21. The rat rotenone model reproduces the abnormal pattern of central catecholamine metabolism found in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Stereotaxical Infusion of Rotenone: A Reliable Rodent Model for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. wvj.science-line.com [wvj.science-line.com]

- 25. spandidos-publications.com [spandidos-publications.com]

- 26. Experimental Models of Brain Ischemia: A Review of Techniques, Magnetic Resonance Imaging, and Investigational Cell-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Benzo[h]quinoline: A Historical and Technical Guide

The benzo[h]quinoline scaffold is a significant heterocyclic motif in the landscape of chemical and pharmaceutical sciences. As a structural isomer of acridine and phenanthridine, its unique electronic and steric properties have established it as a privileged structure in the development of therapeutic agents, functional materials, and catalytic systems. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to benzo[h]quinoline, offering detailed experimental protocols and comparative data for researchers, scientists, and professionals in drug development.

The Dawn of Quinoline Synthesis: Foundational Reactions

The journey to synthesizing benzo[h]quinoline is intrinsically linked to the discovery of methods for constructing the simpler quinoline core. The late 19th century was a fertile period for synthetic organic chemistry, witnessing the development of several named reactions that remain fundamental to heterocyclic chemistry today.[1][2] These classical methods, originally designed for quinoline, were later adapted for the synthesis of its benzo-fused analogues.

A variety of synthetic strategies for quinoline and its derivatives were discovered starting in the late 1800s, including the Skraup, Doebner-von Miller, Friedländer, Pfitzinger, and Combes syntheses.[1][2]

-

Skraup Synthesis (1880): Zdenko Hans Skraup developed a method to synthesize quinoline by heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[1][3][4] This reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation.[5][6]

-

Doebner-von Miller Reaction (1881): A modification of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst to form quinolines.[1][7][8]

-

Friedländer Synthesis (1882): Paul Friedländer reported the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group (e.g., a ketone or aldehyde) under acid or base catalysis.[9][10][11][12] This method is one of the most straightforward approaches to quinoline derivatives.[12]

-

Pfitzinger Reaction (1886): Wilhelm Pfitzinger discovered that isatin reacts with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.[13][14][15]

-

Combes Quinoline Synthesis (1888): This method involves the acid-catalyzed condensation of an aniline with a β-diketone to form a substituted quinoline.[3][16][17][18]

Adapting Classical Syntheses for Benzo[h]quinoline

The synthesis of the benzo[h]quinoline ring system is achieved by strategically adapting these classical quinoline syntheses, primarily by substituting the aniline precursor with its naphthalene analog, 1-naphthylamine (also known as α-naphthylamine).

The Skraup Reaction for Benzo[h]quinoline

The Skraup reaction can be applied to synthesize the parent benzo[h]quinoline. The reaction of 1-naphthylamine with glycerol, sulfuric acid, and an oxidizing agent yields the target heterocycle.

Table 1: Skraup Synthesis of Benzo[h]quinoline - Reaction Parameters

| Reactant 1 | Reactant 2 | Catalyst/Dehydrating Agent | Oxidizing Agent | Additive | Yield |

| 1-Naphthylamine | Glycerol | Sulfuric Acid | Arsenic Pentoxide | Boric Acid | ~50% |

| 1-Naphthylamine | Glycerol | Sulfuric Acid | Nitrobenzene | Ferrous Sulfate | Variable |

The Friedländer Synthesis for Substituted Benzo[h]quinolines

The Friedländer synthesis is a versatile method for preparing substituted benzo[h]quinolines. The condensation of 1-amino-2-naphthaldehyde with a ketone containing an α-methylene group, such as acetone, provides a direct route to 2-substituted benzo[h]quinolines.

The Pfitzinger Reaction for Benzo[h]quinoline-4-carboxylic Acids

The Pfitzinger reaction provides an effective route to benzo[h]quinoline-4-carboxylic acids, which are valuable synthetic intermediates. The reaction of α-naphthisatin (a derivative of isatin fused with a benzene ring) with a carbonyl compound and a strong base leads to the desired product. For instance, the reaction of α-naphthisatin with acetone in a boiling water-alcohol solution of potassium hydroxide can produce the corresponding benzo[f]quinoline derivative in good yield.[19]

Detailed Experimental Protocols

The following protocols are generalized from classical literature procedures and should be adapted with appropriate safety precautions and stoichiometric calculations for specific substrates.

Protocol 1: Friedländer Synthesis of 2-Methylbenzo[h]quinoline

Materials:

-

1-Amino-2-naphthaldehyde

-

Acetone (in excess, also acts as solvent)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl) for neutralization

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-amino-2-naphthaldehyde (1.0 eq) in a mixture of ethanol and acetone.

-

Base Addition: Prepare a solution of KOH (2-3 eq) in a minimal amount of water and add it dropwise to the flask with stirring. The reaction is typically exothermic.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess acetone and ethanol under reduced pressure.

-

Neutralization and Extraction: Add water to the residue and neutralize the mixture carefully with dilute HCl. The product may precipitate. Extract the aqueous mixture with an organic solvent (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or hexane.

Protocol 2: Combes Synthesis of a Dimethylbenzo[h]quinoline

Materials:

-

1-Naphthylamine

-

Acetylacetone (2,4-pentanedione)

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Water

-

Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

-

Organic solvent for extraction (e.g., Chloroform)

Procedure:

-

Condensation: In a flask, mix 1-naphthylamine (1.0 eq) with acetylacetone (1.1 eq). The mixture can be gently warmed to initiate the condensation reaction, forming the intermediate enamine. This step is often performed without a solvent.

-

Cyclization: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid or PPA with vigorous stirring. The amount of acid should be sufficient to create a stirrable paste.

-

Heating: After the addition is complete, heat the mixture, typically in a water or oil bath at 80-100°C, for 1-2 hours.

-

Work-up: Cool the reaction mixture and pour it carefully onto crushed ice.

-

Neutralization: Slowly neutralize the acidic solution with a saturated solution of NaHCO₃ or dilute NaOH until the product precipitates.

-

Isolation and Purification: Filter the solid precipitate, wash it thoroughly with water, and dry it. Alternatively, if the product is oily, extract it with an organic solvent. The crude product can be purified by recrystallization or column chromatography.

Modern Developments in Benzo[h]quinoline Synthesis

While classical methods are robust, modern organic synthesis has introduced more efficient, atom-economical, and environmentally benign approaches. Recent advancements include:

-

Transition Metal-Catalyzed Reactions: Palladium, copper, and gold catalysts have been employed in various C-H activation and annulation strategies to construct the benzo[h]quinoline core from simpler precursors.

-

Multi-Component Reactions (MCRs): One-pot reactions involving three or more starting materials have been developed to rapidly build molecular complexity and synthesize libraries of substituted benzo[h]quinolines.

-

Photochemical and Electrochemical Methods: Light- or electricity-driven reactions offer alternative energy sources for cyclization, often proceeding under mild conditions. For instance, the electrocyclization of 3-(naphthylamino)-2-alkene imines triggered by UV light provides a regioselective route to substituted benzo[h]quinolines in good yields.[20]

-

Novel Annulation Strategies: A recent one-pot method involves the base-catalyzed double annulation cascade reaction of benzonitriles and diynones, leading to functionalized benzo[h]quinolines in high yields.[21] Another approach utilizes the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene as precursors for a single-step synthesis with naphthalen-1-amine.[20]

Table 2: Comparison of Classical vs. Modern Synthetic Approaches

| Feature | Classical Methods (e.g., Skraup, Friedländer) | Modern Methods (e.g., Catalytic, MCRs) |

| Reaction Conditions | Often harsh (strong acids/bases, high temperatures) | Generally milder, often room temperature |

| Reagents | Stoichiometric, sometimes hazardous reagents | Catalytic amounts of reagents, more benign options |

| Atom Economy | Moderate to low | High |

| Substrate Scope | Can be limited | Often broader, better functional group tolerance |

| Byproducts | Significant waste generation | Minimized waste |

| Yields | Variable, often moderate | Generally good to excellent |

Conclusion

The synthesis of benzo[h]quinoline has evolved significantly from its roots in classical 19th-century name reactions. The foundational methods of Skraup, Friedländer, Combes, and Pfitzinger, originally conceived for quinoline, proved adaptable for the construction of this important benzo-fused heterocycle and remain relevant for their straightforwardness. However, the demands of modern chemistry, particularly in drug discovery and materials science, have spurred the development of more sophisticated, efficient, and sustainable synthetic strategies. This guide provides a historical context and practical foundation, bridging the seminal discoveries with contemporary innovations in the synthesis of the benzo[h]quinoline core.

References

- 1. iipseries.org [iipseries.org]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. uop.edu.pk [uop.edu.pk]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 14. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. benchchem.com [benchchem.com]

- 16. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 17. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 18. scribd.com [scribd.com]

- 19. researchgate.net [researchgate.net]

- 20. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

Spectroscopic and Synthetic Profile of 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic data based on established principles of organic spectroscopy and a generalized synthetic protocol adapted from established literature methods for related compounds.

Chemical Structure and Properties

1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol is a heterocyclic compound with the molecular formula C₁₃H₁₃NO and a molecular weight of approximately 199.25 g/mol . Its structure features a fused tetracyclic system, including a tetrahydroquinoline core annulated with a naphthalene ring system, and a hydroxyl group at the 3-position.

| Property | Value |